molecular formula C8H15N B13101360 3-Methyl-1-azabicyclo[3.2.1]octane CAS No. 90203-76-2

3-Methyl-1-azabicyclo[3.2.1]octane

Cat. No.: B13101360
CAS No.: 90203-76-2
M. Wt: 125.21 g/mol
InChI Key: OUKQXOAUNXUAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the cycloaddition reaction, where an acyclic starting material containing the required stereochemical information undergoes a stereocontrolled transformation to form the bicyclic structure . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic methodologies that ensure high yield and purity. These methods may include continuous flow chemistry and the use of advanced catalytic systems to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-1-azabicyclo[3.2.1]octane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

90203-76-2

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-methyl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C8H15N/c1-7-4-8-2-3-9(5-7)6-8/h7-8H,2-6H2,1H3

InChI Key

OUKQXOAUNXUAKO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCN(C1)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.